molecular formula C6H12O5S B6232346 4-methanesulfonyl-2-methoxybutanoic acid CAS No. 2353715-65-6

4-methanesulfonyl-2-methoxybutanoic acid

Cat. No. B6232346
CAS RN: 2353715-65-6
M. Wt: 196.2
InChI Key:
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Description

4-Methanesulfonyl-2-methoxybutanoic acid, also known as 4-MSMB, is a structurally simple organic acid that has been investigated for its potential applications in various scientific research fields. It is a derivative of methanesulfonic acid and is a common intermediate in organic syntheses. 4-MSMB is a versatile reagent and has been used in organic synthesis for the preparation of a variety of compounds, such as amino acids, peptides, and other organic molecules. It has also been studied for its potential applications in biochemistry, physiology, and pharmacology.

Scientific Research Applications

4-methanesulfonyl-2-methoxybutanoic acid has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. In biochemistry, 4-methanesulfonyl-2-methoxybutanoic acid has been used as a reagent for the synthesis of various compounds, such as amino acids, peptides, and other organic molecules. In physiology, 4-methanesulfonyl-2-methoxybutanoic acid has been used to study the effects of various drugs on the human body. In pharmacology, 4-methanesulfonyl-2-methoxybutanoic acid has been used to study the effects of various drugs on the human body, as well as the potential therapeutic effects of various drugs.

Mechanism of Action

The exact mechanism of action of 4-methanesulfonyl-2-methoxybutanoic acid is not yet fully understood. However, it is believed that 4-methanesulfonyl-2-methoxybutanoic acid acts as an inhibitor of certain enzymes, such as proteases and phosphatases, which can affect the metabolism of various compounds in the body. In addition, 4-methanesulfonyl-2-methoxybutanoic acid may also act as an agonist of certain receptors, such as G-protein coupled receptors, which can affect the activity of various signaling pathways in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methanesulfonyl-2-methoxybutanoic acid have not yet been fully elucidated. However, it is believed that 4-methanesulfonyl-2-methoxybutanoic acid may affect the metabolism of various compounds in the body, as well as the activity of various signaling pathways. In addition, 4-methanesulfonyl-2-methoxybutanoic acid may also have an effect on the regulation of gene expression, as well as the regulation of various cellular processes.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-methanesulfonyl-2-methoxybutanoic acid in laboratory experiments is that it is a relatively inexpensive and easily accessible reagent. In addition, 4-methanesulfonyl-2-methoxybutanoic acid is also a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, one of the main limitations of using 4-methanesulfonyl-2-methoxybutanoic acid in laboratory experiments is that it is not soluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

The potential future directions for 4-methanesulfonyl-2-methoxybutanoic acid research include further investigation of its biochemical and physiological effects, as well as its potential applications in drug discovery and development. In addition, further research could be conducted to explore the potential therapeutic effects of 4-methanesulfonyl-2-methoxybutanoic acid, as well as its potential applications in the treatment of various diseases and disorders. Finally, further research could be conducted to explore the potential industrial applications of 4-methanesulfonyl-2-methoxybutanoic acid, such as its potential use as a catalyst in organic syntheses.

Synthesis Methods

4-methanesulfonyl-2-methoxybutanoic acid is synthesized by the reaction of methanesulfonic acid with 2-methoxybutanol. This reaction yields 4-methanesulfonyl-2-methoxybutanoic acid and water as the by-products. The reaction is typically carried out in aqueous solution at temperatures between 60-100°C. The reaction is typically complete within a few hours, and the yield of 4-methanesulfonyl-2-methoxybutanoic acid is typically around 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-methanesulfonyl-2-methoxybutanoic acid can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-methoxybutanoic acid", "methanesulfonyl chloride", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 4-methoxybutanoic acid is reacted with methanesulfonyl chloride in the presence of a base such as sodium hydroxide to form 4-methanesulfonyl-2-methoxybutanoic acid chloride.", "Step 2: The resulting chloride is then treated with sodium hydroxide to form the corresponding carboxylic acid, 4-methanesulfonyl-2-methoxybutanoic acid.", "Step 3: The product is then extracted from the reaction mixture using a solvent such as diethyl ether and purified by recrystallization from water." ] }

CAS RN

2353715-65-6

Product Name

4-methanesulfonyl-2-methoxybutanoic acid

Molecular Formula

C6H12O5S

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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